molecular formula C9H4ClF3N2O2 B11754153 6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid

6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B11754153
M. Wt: 264.59 g/mol
InChI Key: VSGWMVIBTSHPCQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a trifluoromethyl group and a carboxylic acid moiety in this compound enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid is unique due to the presence of both a chloro and a trifluoromethyl group, which enhances its chemical stability and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H4ClF3N2O2/c10-3-1-4(7(16)17)6-5(2-3)14-8(15-6)9(11,12)13/h1-2H,(H,14,15)(H,16,17)

InChI Key

VSGWMVIBTSHPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=C(N2)C(F)(F)F)Cl

Origin of Product

United States

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